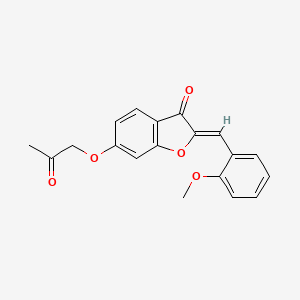
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as MBOPBF, is a benzofuran derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation and cancer. (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a transcription factor that is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one also has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. One potential direction is to explore its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential use in the treatment of cancer. (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to possess anticancer properties, and further research could lead to the development of new cancer therapies. Additionally, further research could be done to better understand the mechanism of action of (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one and its potential interactions with other drugs and compounds.
Métodos De Síntesis
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can be synthesized through a multi-step process starting from 2-methoxybenzaldehyde and 2-oxopropionic acid. The first step involves the condensation of 2-methoxybenzaldehyde with 2-oxopropionic acid to form 2-(2-methoxyphenyl)-2-oxoacetic acid. This intermediate is then cyclized using polyphosphoric acid to form the benzofuran ring. Finally, the aldehyde group is selectively reduced to form (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one.
Aplicaciones Científicas De Investigación
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Propiedades
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(20)11-23-14-7-8-15-17(10-14)24-18(19(15)21)9-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDHFOGPDYJGGS-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

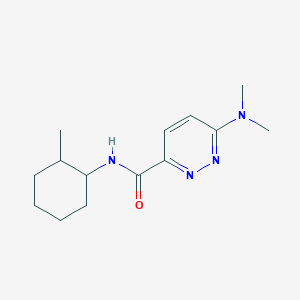
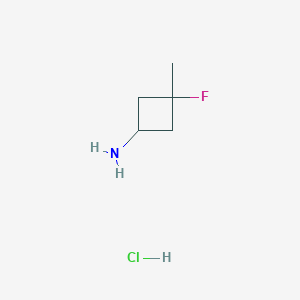
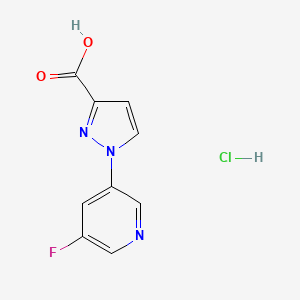
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide](/img/structure/B2631491.png)
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631494.png)
![3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2631495.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2631498.png)
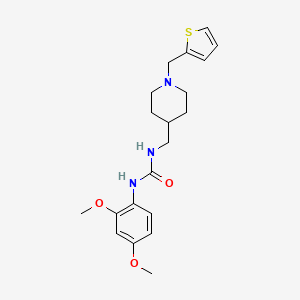
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B2631501.png)
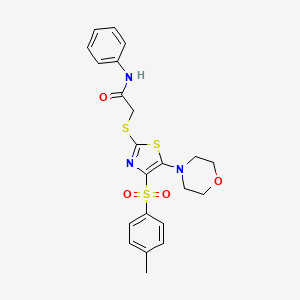
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631505.png)
![Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate](/img/structure/B2631506.png)

![4-(4-(dimethylamino)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631508.png)